Cas no 1213970-75-2 ((3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine)

(3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine is a chiral amine derivative of dihydrobenzofuran, featuring a chloro substituent at the 6-position. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications, particularly in the development of bioactive compounds. The fused benzofuran scaffold enhances structural rigidity, while the amine functionality allows for further derivatization. This compound is particularly useful in medicinal chemistry for designing ligands or inhibitors due to its balanced lipophilicity and hydrogen-bonding potential. High enantiomeric purity ensures reproducibility in research and industrial processes. Suitable for use in small-molecule drug discovery, it offers a versatile building block for targeting CNS and other therapeutic areas.
(3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine structure
1213970-75-2 structure
商品名:(3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine
CAS番号:1213970-75-2
MF:C8H8ClNO
メガワット:169.608221054077
MDL:MFCD14562593
CID:4563256

(3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine 化学的及び物理的性質

名前と識別子

    • (3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine
    • (R)-6-chloro-2,3-dihydrobenzofuran-3-amine
    • 3R-6-Chloro-2,3-dihydro-benzofuran-3-ylamine
    • 8672AH
    • SB31827
    • MDL: MFCD14562593
    • インチ: 1S/C8H8ClNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2/t7-/m0/s1
    • InChIKey: PGCHRYGLCNSOGH-ZETCQYMHSA-N
    • ほほえんだ: ClC1C=CC2=C(C=1)OC[C@@H]2N

計算された属性

  • せいみつぶんしりょう: 169.0294416 g/mol
  • どういたいしつりょう: 169.0294416 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2
  • ぶんしりょう: 169.61
  • 疎水性パラメータ計算基準値(XlogP): 1.2

(3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1007-5g
3R-6-Chloro-2,3-dihydro-benzofuran-3-ylamine
1213970-75-2 96%
5g
¥61190.09 2025-02-20
Chemenu
CM489082-1g
(R)-6-Chloro-2,3-dihydrobenzofuran-3-amine
1213970-75-2 97%
1g
$888 2023-02-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1007-5g
3R-6-Chloro-2,3-dihydro-benzofuran-3-ylamine
1213970-75-2 96%
5g
49864.89CNY 2021-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1513086-100mg
(R)-6-chloro-2,3-dihydrobenzofuran-3-amine
1213970-75-2 98%
100mg
¥5180.00 2024-08-09
eNovation Chemicals LLC
Y1292104-500mg
3R-6-Chloro-2,3-dihydro-benzofuran-3-ylamine
1213970-75-2 95%
500mg
$1450 2025-02-26
eNovation Chemicals LLC
Y1292104-1g
3R-6-Chloro-2,3-dihydro-benzofuran-3-ylamine
1213970-75-2 95%
1g
$2235 2025-02-26
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1007-100mg
3R-6-Chloro-2,3-dihydro-benzofuran-3-ylamine
1213970-75-2 96%
100mg
3985.8CNY 2021-05-07
eNovation Chemicals LLC
Y1292104-500mg
3R-6-Chloro-2,3-dihydro-benzofuran-3-ylamine
1213970-75-2 95%
500mg
$1450 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1007-100mg
3R-6-Chloro-2,3-dihydro-benzofuran-3-ylamine
1213970-75-2 96%
100mg
¥0.0 2025-02-20
Ambeed
A158873-1g
(R)-6-Chloro-2,3-dihydrobenzofuran-3-amine
1213970-75-2 97%
1g
$895.0 2024-04-25

(3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine 関連文献

(3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamineに関する追加情報

Introduction to (3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine (CAS No. 1213970-75-2)

(3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine, identified by its CAS number 1213970-75-2, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule belongs to the class of heterocyclic amines and has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of atoms in its molecular structure, featuring a benzo[b]furan core and a chloro substituent at the 6-position, makes it a valuable scaffold for developing novel therapeutic agents.

The< strong> benzo[b]furan moiety is a well-known pharmacophore in medicinal chemistry, often found in biologically active molecules such as anticonvulsants, antidepressants, and anti-inflammatory agents. The presence of the< strong> chloro group at the 6-position introduces electrophilicity, which can be exploited for further functionalization and interaction with biological targets. Additionally, the< strong> amine functionality at the 3-position provides a site for hydrogen bonding or further derivatization, enhancing the compound's potential as a lead molecule.

In recent years, there has been a growing interest in developing small molecules that modulate central nervous system (CNS) function. The< strong>(3R)-configuration of this compound suggests it may exhibit stereoselective interactions with biological receptors, which is crucial for drug efficacy and safety. The stereochemistry of chiral compounds can significantly influence their pharmacokinetic properties and binding affinity to target proteins.

Current research in pharmaceutical chemistry emphasizes the development of molecules with improved selectivity and reduced side effects. The< strong> dihydrobenzo[b]furan scaffold offers a promising platform for designing drugs that interact selectively with specific biological pathways. For instance, studies have shown that derivatives of benzo[b]furan can modulate neurotransmitter systems involved in mood regulation and pain perception.

The< strong> chloro substituent in (3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine may play a critical role in its interaction with biological targets. Chloro groups are frequently found in bioactive molecules due to their ability to participate in hydrogen bonding and hydrophobic interactions. This feature makes them valuable for designing molecules that can bind tightly to enzyme active sites or receptor binding pockets.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules to biological targets with high accuracy. These computational tools can be used to design derivatives of (3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine that exhibit enhanced potency and selectivity. By leveraging virtual screening techniques, scientists can identify promising candidates for further experimental validation.

The development of novel pharmaceuticals often involves iterative cycles of synthesis, testing, and optimization. The< strong> amine functionality at the 3-position of this compound provides a versatile handle for chemical modification. Researchers can introduce various substituents at this position to fine-tune the pharmacological properties of the molecule. For example, alkylation or acylation reactions can be employed to enhance solubility or metabolic stability.

In conclusion, (3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine (CAS No. 1213970-75-2) represents a promising candidate for further exploration in drug discovery. Its unique structural features, including the< strong> benzo[b]furan core, the< strong> chloro substituent, and the< strong>(3R)-configuration, make it an attractive scaffold for developing novel therapeutic agents. Ongoing research in medicinal chemistry and computational biology continues to uncover new opportunities for optimizing this compound's pharmacological properties.

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Amadis Chemical Company Limited
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清らかである:99%
はかる:1g
価格 ($):806.0